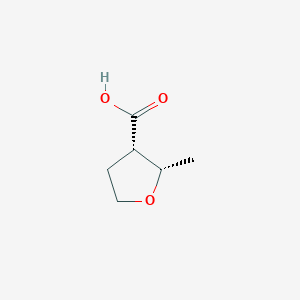![molecular formula C13H12F4N2O B2638660 N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide CAS No. 2094027-02-6](/img/structure/B2638660.png)
N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-fluoro-5-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Chiral Center Formation: The chiral center at the 1-position can be introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to modulate biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[(1R)-1-cyano-2-methylpropyl]-2-chloro-5-(trifluoromethyl)benzamide
- **N-[(1R)-1-cyano-2-methylpropyl]-2-bromo-5-(trifluoromethyl)benzamide
- **N-[(1R)-1-cyano-2-methylpropyl]-2-iodo-5-(trifluoromethyl)benzamide
Uniqueness
N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N2O/c1-7(2)11(6-18)19-12(20)9-5-8(13(15,16)17)3-4-10(9)14/h3-5,7,11H,1-2H3,(H,19,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGADNSIUHAGFPN-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=C(C=CC(=C1)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)C1=C(C=CC(=C1)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2638577.png)
![Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B2638581.png)
![Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2638582.png)
![N'-(2,4-difluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2638583.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B2638585.png)
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2638587.png)

![18,19-dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2638590.png)
![Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2638591.png)
![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)
![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2638593.png)
![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)


